4-Nitrophthalimide

Description

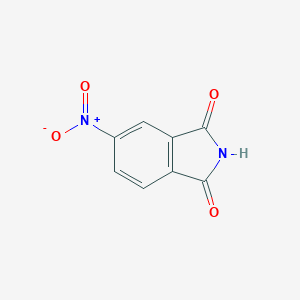

Structure

3D Structure

Properties

IUPAC Name |

5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)8(12)9-7/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYWGXDASKQYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025776 | |

| Record name | 4-Nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitrophthalimide is a yellow powder. (NTP, 1992) | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

89-40-7 | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26NA19UI3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

356 to 360 °F (NTP, 1992) | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-nitrophthalimide, a key intermediate in the production of various fine chemicals, including azo dyes and pharmaceuticals like Citalopram.[1][2] This document details the prevalent synthetic methodologies, purification techniques, and a full profile of its physicochemical and spectroscopic properties.

Physicochemical Properties

4-Nitrophthalimide is a pale yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₂O₄ | [3][4] |

| Molecular Weight | 192.13 g/mol | [3][4][5] |

| Melting Point | 198-205 °C | [5][6][7][8] |

| Appearance | Pale yellow crystalline solid/powder | [2][3][5] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and DMSO. | [2][3] |

| CAS Number | 89-40-7 | [4][5][7] |

Synthesis of 4-Nitrophthalimide

The most common and well-documented method for the synthesis of 4-nitrophthalimide is the direct nitration of phthalimide using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[1][4][6]

Synthesis Workflow

The synthesis process involves the electrophilic substitution of a nitro group onto the aromatic ring of phthalimide. The workflow is depicted in the following diagram.

Caption: A flowchart illustrating the key stages in the synthesis of 4-nitrophthalimide.

Detailed Experimental Protocol

This protocol is a modification of the method described by Levy and Stephen, as cited in Organic Syntheses.[6]

Materials:

-

Phthalimide (1.36 moles, 200 g)

-

Fuming nitric acid (sp. gr. 1.50, 5.7 moles, 240 cm³)

-

Concentrated sulfuric acid (sp. gr. 1.84, 1.4 L)

-

Cracked ice (4.5 kg)

-

95% Ethyl alcohol (3-3.2 L)

Procedure:

-

Preparation of the Nitrating Mixture: In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool the beaker in an ice bath. To this, slowly add 240 cm³ of fuming nitric acid, ensuring the temperature of the mixture is maintained between 10° and 15°C.[6]

-

Nitration Reaction: Once the temperature of the mixed acids reaches 12°C, add 200 g of phthalimide as rapidly as possible while maintaining the temperature between 10° and 15°C with vigorous stirring.[6] Allow the reaction mixture to warm to room temperature as the ice in the bath melts and leave it to stand overnight.[6]

-

Work-up: Pour the clear, pale yellow solution slowly with vigorous stirring onto 4.5 kg of cracked ice. It is crucial that the temperature of this mixture does not exceed 20°C.[6]

-

Isolation of Crude Product: Filter the crude nitration product through a cloth on a Büchner funnel under suction and press the cake as dry as possible.[6]

-

Washing: Resuspend the filter cake in 2 L of ice water and stir vigorously. Filter the solid again. Repeat this washing procedure four times to remove any residual acid.[6]

-

Drying: Dry the crude product in the air. The expected yield of the crude product is 165–174 g (63–66% of the theoretical amount), with a melting point of 185–190°C.[6]

-

Purification: Purify the crude material by recrystallization from 3 to 3.2 L of 95% ethyl alcohol. This will yield 136–140 g (52–53% of the theoretical amount) of pure 4-nitrophthalimide with a melting point of 198°C.[6] An optimized process with a nitric acid to sulfuric acid ratio of 1:4.5 at 25°C for 10 hours has been reported to yield over 82%.[1][9]

Characterization of 4-Nitrophthalimide

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-nitrophthalimide. The following sections detail the expected spectroscopic data.

Spectroscopic Data

| Technique | Observed Data | Reference |

| ¹H NMR | Spectra available in databases. Key signals are expected in the aromatic region. | [3][10][11] |

| IR (KBr) | Characteristic peaks for C=O stretching of the imide, N-H stretching, and C-NO₂ stretching. | [3][12][13] |

| Mass Spec. (GC-MS) | Molecular Ion Peak (M⁺) at m/z = 192. Top peak at m/z = 103, second highest at m/z = 75. | [3] |

Logical Relationship of Characterization Data

The relationship between the molecular structure of 4-nitrophthalimide and its characterization data is illustrated below.

Caption: A diagram showing how different analytical techniques confirm the structure of 4-nitrophthalimide.

Safety and Handling

4-Nitrophthalimide is considered a hazardous substance.[7] It can cause skin and serious eye irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.[7] Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.[4][14]

Applications

4-Nitrophthalimide is a valuable intermediate in organic synthesis.[2] It is a precursor for the synthesis of 4-aminophthalimide, which is used in the preparation of azo dyes.[1] Furthermore, it is a key starting material for the synthesis of 4-nitrophthalonitrile and 5-cyanophthalide, which are intermediates in the production of pharmaceuticals.[1][4]

This guide provides a solid foundation for the synthesis and characterization of 4-nitrophthalimide. For further details on specific spectroscopic data, it is recommended to consult dedicated spectral databases.

References

- 1. Page loading... [guidechem.com]

- 2. 4-nitro Pthalimide (CAS No-89-40-7) | SaiSamarth International [saisamarthinternational.in]

- 3. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 5. novainternational.net [novainternational.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.com [fishersci.com]

- 8. 4-Nitrophthalimide 98 89-40-7 [sigmaaldrich.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 4-Nitrophthalimide(89-40-7) IR Spectrum [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 4-NITROPHTHALIMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrophthalimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties, experimental protocols, and applications of 4-Nitrophthalimide (CAS No: 89-40-7). This versatile organic intermediate is a critical building block in the synthesis of pharmaceuticals, dyes, and advanced materials.

Core Physicochemical Properties

4-Nitrophthalimide is a yellow, crystalline powder.[1][2] Its fundamental properties are summarized in the tables below, providing a quantitative foundation for its use in experimental and industrial settings.

Table 1: General and Computed Properties of 4-Nitrophthalimide

| Property | Value | Source |

| IUPAC Name | 5-nitroisoindole-1,3-dione | [1] |

| CAS Number | 89-40-7 | [1] |

| Molecular Formula | C₈H₄N₂O₄ | [1] |

| Molecular Weight | 192.13 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])C(=O)NC2=O | [1] |

| InChIKey | ANYWGXDASKQYAD-UHFFFAOYSA-N | [1] |

Table 2: Experimental Physical Properties of 4-Nitrophthalimide

| Property | Value | Source |

| Physical Description | Yellow powder / crystalline solid | [1][2] |

| Melting Point | 195-206 °C (Varies by source) | [3][4] |

| Boiling Point | ~328-365 °C (rough estimate, may decompose) | [2][3] |

| pKa (Predicted) | 7.79 ± 0.20 | [2][3][5] |

| Density (Estimate) | ~1.55 g/cm³ | [3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, strong bases, moisture, and water. | [2][3][5] |

Solubility Profile

The solubility of 4-Nitrophthalimide is crucial for its purification via crystallization and for designing reaction conditions.[6] It is sparingly soluble in water but shows moderate to high solubility in several organic solvents.[2][6][7][8]

Table 3: Solubility of 4-Nitrophthalimide in Various Solvents

| Solvent | Solubility Data | Source |

| Water | <0.01 g/100 mL at 18 °C | [2][3][5] |

| N,N-Dimethylformamide (DMF) | Highest solubility among tested solvents | [6] |

| Cyclohexanone | High solubility | [6] |

| Acetone | Soluble (0.3g in 10ml) | [4][6] |

| Benzyl Alcohol | Soluble | [6] |

| 1,4-Dioxane | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

| Ethanol | Moderately soluble; used for recrystallization | [6][7][9] |

| Methanol | Soluble | [6] |

| Isopropanol | Soluble | [6] |

| Chloroform | Lowest solubility among tested organic solvents | [6] |

A detailed study found the solubility in twelve common solvents generally follows the order: N,N-dimethylformamide > cyclohexanone > (1,4-dioxane, acetone, 2-butanone, benzyl alcohol) > ethyl acetate > acetonitrile > methanol > ethanol > isopropanol > chloroform.[6] The solubility in all tested solvents increases with rising temperature.[6]

Spectral Information

Spectral data is essential for the identification and characterization of 4-Nitrophthalimide.

-

¹H and ¹³C NMR: NMR spectra are available and provide detailed information about the molecular structure.[1][10][11]

-

Infrared (IR) Spectroscopy: FTIR spectra, typically obtained using a KBr wafer, are available for identifying functional groups.[1]

-

UV-Vis Spectroscopy: UV-Vis spectra are available and can be used for quantitative analysis.[1][12]

-

Mass Spectrometry: GC-MS data is available, confirming the molecular weight and fragmentation pattern.[1]

Key Experimental Protocols

Detailed methodologies are critical for replicating scientific findings and for process development.

This procedure is a modification of the method by Levy and Stephen, as documented in Organic Syntheses.[9]

Objective: To synthesize 4-Nitrophthalimide by nitrating commercial phthalimide.

Materials:

-

Phthalimide (200 g, 1.36 moles)

-

Fuming nitric acid (sp. gr. 1.50, 240 cm³, 5.7 moles)

-

Concentrated sulfuric acid (sp. gr. 1.84, 1.4 L)

-

Cracked ice (4.5 kg)

-

Ice water (for washing)

-

95% Ethyl alcohol (for crystallization)

Procedure:

-

Preparation of Nitrating Mixture: In a 3-L beaker, add 240 cm³ of fuming nitric acid to 1.4 L of concentrated sulfuric acid. Cool the mixture in an ice bath until the temperature reaches 12°C.[9]

-

Nitration Reaction: While maintaining the temperature between 10°C and 15°C, rapidly stir in 200 g of phthalimide.[9]

-

Overnight Reaction: Allow the reaction mixture to warm to room temperature as the ice in the bath melts and leave it to stand overnight.[9]

-

Precipitation: Pour the clear, pale yellow solution slowly and with vigorous stirring onto 4.5 kg of cracked ice. Ensure the temperature of this mixture does not exceed 20°C.[9]

-

Filtration and Washing: Filter the crude product using a Büchner funnel. Press the cake as dry as possible.[9] Resuspend the solid cake in 2 L of ice water, stir vigorously, and filter again. Repeat this washing process four times.[9]

-

Drying: Air-dry the crude product. The expected yield is 165–174 g (63–66%) with a melting point of 185–190°C.[9]

Objective: To purify the crude 4-Nitrophthalimide.

Procedure:

-

Dissolution: Dissolve the crude product (165–174 g) in 3 to 3.2 L of hot 95% ethyl alcohol.[9]

-

Crystallization: Allow the solution to cool, inducing the crystallization of pure 4-Nitrophthalimide.

-

Isolation: Filter the crystals, wash with a small amount of cold ethanol, and dry. This yields 136–140 g (52–53% overall) of purified product with a melting point of 198°C.[9]

This protocol outlines the isothermal dissolution equilibration technique used to measure solubility.[6][13]

Objective: To quantitatively measure the solubility of 4-Nitrophthalimide in a given solvent at various temperatures.

Procedure:

-

Sample Preparation: Prepare supersaturated solutions by adding excess 4-Nitrophthalimide to the chosen solvent in sealed vials.

-

Equilibration: Place the vials in a constant-temperature water bath and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sampling: Once equilibrated, allow the vials to settle. Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Analysis: Dilute the sample with the mobile phase and analyze the concentration of 4-Nitrophthalimide using a calibrated High-Performance Liquid Chromatography (HPLC) system.[6]

-

Data Collection: Repeat the process at each desired temperature, ranging from 273.15 K to 323.15 K, to determine the solubility curve.[6]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships involving 4-Nitrophthalimide.

Applications in Research and Development

4-Nitrophthalimide is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex molecules.[7][14]

-

Pharmaceutical Synthesis: It is a precursor for compounds like 5-aminophthalimide and 5-cyanophthalide, which are used to synthesize drugs such as the antidepressant Citalopram.[15][16] Derivatives are also explored for potential anticonvulsant properties.[17]

-

Dye Manufacturing: It is used to produce azo dyes and other colorants.[3][5]

-

Fluorescent Probes: The phthalimide structure is a common component in fluorescent probes used for biological imaging and diagnostics.[14][18]

-

Agrochemicals: It serves as a building block in the development of new crop protection agents.[14]

-

Polymer Chemistry: The compound can be incorporated into polymers to enhance thermal stability and UV resistance.[14]

References

- 1. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4-Nitro Phthalimide [chembk.com]

- 4. abhishekchemical.com [abhishekchemical.com]

- 5. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS 89-40-7: 4-Nitrophthalimide | CymitQuimica [cymitquimica.com]

- 8. biosynth.com [biosynth.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 4-Nitrophthalimide | SIELC Technologies [sielc.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemimpex.com [chemimpex.com]

- 15. Page loading... [guidechem.com]

- 16. 4-Nitrophthalimide | 89-40-7 | Benchchem [benchchem.com]

- 17. 4-Nitrophthalimide | CAS#:89-40-7 | Chemsrc [chemsrc.com]

- 18. nbinno.com [nbinno.com]

The Solubility Profile of 4-Nitrophthalimide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Nitrophthalimide in a range of organic solvents. Understanding the solubility characteristics of this key chemical intermediate is crucial for its application in the synthesis of pharmaceuticals, azo dyes, and other advanced materials. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows for its primary applications.

Core Quantitative Data: Solubility of 4-Nitrophthalimide

The solubility of 4-Nitrophthalimide has been experimentally determined in various pure organic solvents and binary aqueous mixtures across a range of temperatures. The following tables summarize the mole fraction solubility (x₁) of 4-Nitrophthalimide, providing a valuable resource for process development, crystallization, and purification protocols.

Table 1: Mole Fraction Solubility (x₁) of 4-Nitrophthalimide in Pure Organic Solvents [1][2]

| Temperature (K) | Methanol | Ethanol | Isopropanol | Cyclohexanone | Acetone | Acetonitrile | Ethyl Acetate | 2-Butanone | Chloroform | 1,4-Dioxane | Benzyl Alcohol | N,N-Dimethylformamide |

| 273.15 | 0.00068 | 0.00045 | 0.00031 | 0.01121 | 0.00892 | 0.00211 | 0.00315 | 0.00763 | 0.00028 | 0.00987 | 0.00798 | 0.04891 |

| 278.15 | 0.00083 | 0.00056 | 0.00039 | 0.01325 | 0.01075 | 0.00253 | 0.00382 | 0.00921 | 0.00035 | 0.01183 | 0.00951 | 0.05672 |

| 283.15 | 0.00101 | 0.00069 | 0.00048 | 0.01559 | 0.01293 | 0.00303 | 0.00461 | 0.01108 | 0.00043 | 0.01416 | 0.01131 | 0.06563 |

| 288.15 | 0.00123 | 0.00085 | 0.00060 | 0.01831 | 0.01552 | 0.00363 | 0.00555 | 0.01328 | 0.00053 | 0.01691 | 0.01341 | 0.07578 |

| 293.15 | 0.00149 | 0.00104 | 0.00074 | 0.02146 | 0.01858 | 0.00434 | 0.00667 | 0.01587 | 0.00065 | 0.02015 | 0.01588 | 0.08731 |

| 298.15 | 0.00180 | 0.00127 | 0.00091 | 0.02511 | 0.02219 | 0.00518 | 0.00801 | 0.01891 | 0.00080 | 0.02395 | 0.01878 | 0.10041 |

| 303.15 | 0.00217 | 0.00155 | 0.00112 | 0.02934 | 0.02645 | 0.00618 | 0.00961 | 0.02248 | 0.00098 | 0.02839 | 0.02218 | 0.11526 |

| 308.15 | 0.00261 | 0.00188 | 0.00137 | 0.03423 | 0.03147 | 0.00736 | 0.01151 | 0.02667 | 0.00120 | 0.03358 | 0.02617 | 0.13207 |

| 313.15 | 0.00314 | 0.00229 | 0.00168 | 0.03988 | 0.03738 | 0.00875 | 0.01376 | 0.03158 | 0.00147 | 0.03964 | 0.03085 | 0.15108 |

| 318.15 | 0.00377 | 0.00278 | 0.00206 | 0.04639 | 0.04431 | 0.01038 | 0.01641 | 0.03731 | 0.00180 | 0.04671 | 0.03634 | 0.17252 |

| 323.15 | 0.00453 | 0.00338 | 0.00253 | 0.05388 | 0.05243 | 0.01230 | 0.01954 | 0.04399 | 0.00220 | 0.05494 | 0.04276 | 0.19667 |

At any given temperature, the solubility of 4-Nitrophthalimide is highest in N,N-dimethylformamide and lowest in chloroform. The solubility generally increases with a rise in temperature across all tested solvents.[1][2]

Table 2: Mole Fraction Solubility (x₁) of 4-Nitrophthalimide in Binary Aqueous Solutions at 298.15 K [2]

| Mass Fraction of Organic Solvent | Acetone + Water | Ethanol + Water | Isopropanol + Water | N,N-Dimethylformamide + Water |

| 0.0 | 0.00001 | 0.00001 | 0.00001 | 0.00001 |

| 0.1 | 0.00003 | 0.00002 | 0.00002 | 0.00010 |

| 0.2 | 0.00008 | 0.00004 | 0.00003 | 0.00038 |

| 0.3 | 0.00022 | 0.00008 | 0.00006 | 0.00121 |

| 0.4 | 0.00057 | 0.00016 | 0.00012 | 0.00340 |

| 0.5 | 0.00139 | 0.00031 | 0.00023 | 0.00832 |

| 0.6 | 0.00320 | 0.00055 | 0.00041 | 0.01813 |

| 0.7 | 0.00663 | 0.00091 | 0.00066 | 0.03554 |

| 0.8 | 0.01215 | 0.00132 | 0.00097 | 0.05891 |

| 0.9 | 0.01851 | 0.00168 | 0.00121 | 0.08182 |

| 1.0 | 0.02219 | 0.00127 | 0.00091 | 0.10041 |

The data indicates that the mole fraction solubility of 4-Nitrophthalimide is significantly greater in DMF + water solutions compared to isopropanol + water, acetone + water, and ethanol + water solutions at identical mass fractions of the organic solvent and temperature.[2]

Experimental Protocols

The quantitative solubility data presented in this guide was primarily determined using the isothermal dissolution equilibration technique.[2]

Protocol: Isothermal Dissolution Equilibration Method

-

Sample Preparation: An excess amount of 4-Nitrophthalimide is added to a known volume of the selected solvent in a sealed container, such as a glass vial. This creates a saturated solution with undissolved solid remaining.

-

Equilibration: The sealed container is placed in a thermostatically controlled shaker bath and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The equilibration time is determined empirically for each solvent system.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand, permitting the excess solid to settle.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 μm pore size filter) to prevent any solid particles from being collected.

-

Analysis: The concentration of 4-Nitrophthalimide in the filtered sample is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).[1][2]

-

Quantification: The mole fraction solubility is then calculated from the measured concentration.

Visualizations: Workflows and Applications

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical progression of 4-Nitrophthalimide's use as a chemical intermediate.

Caption: Experimental workflow for determining the solubility of 4-Nitrophthalimide.

Caption: Synthetic pathways originating from 4-Nitrophthalimide.[3][4]

References

- 1. Item - Solubility Measurement and Thermodynamic Modeling of 4âNitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K - American Chemical Society - Figshare [acs.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Nitrophthalimide | Manasa Life Sciences [manasalifesciences.com]

An In-depth Technical Guide on the Crystal Structure Analysis of 4-Nitrophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 4-Nitrophthalimide (C₈H₄N₂O₄), a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. This document details the experimental procedures for its synthesis and single-crystal X-ray diffraction analysis, presents the crystallographic data in a structured format, and visualizes the experimental workflow and molecular interactions.

Synthesis and Crystallization

4-Nitrophthalimide can be synthesized via the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid. The crude product is then purified by recrystallization.

Experimental Protocol: Synthesis of 4-Nitrophthalimide

A detailed synthesis procedure is adapted from established methods. In a 250 ml four-necked flask, 8.4 ml of fuming nitric acid is cooled to 0-5°C in an ice-water bath. Subsequently, 31.6 ml of concentrated sulfuric acid is slowly added, maintaining the temperature of the reaction mixture between 10-15°C. Following this, 20.0 g of phthalimide is added at once, and the mixture is vigorously stirred for 10 hours at room temperature. The resulting yellow reaction mixture is then slowly poured into 112.5 g of crushed ice with vigorous stirring, leading to the precipitation of the product at a temperature below 20°C. The solid is collected by filtration and washed with 450 ml of ice water, with vigorous stirring during each wash. The obtained solid is dried and recrystallized from 38 ml of 95% ethanol to yield 4-Nitrophthalimide.

For single-crystal X-ray analysis, suitable single crystals are typically grown by slow evaporation of a saturated solution of the purified 4-Nitrophthalimide in an appropriate solvent, such as ethanol.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional molecular structure of 4-Nitrophthalimide was accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall arrangement of molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

A pale yellow, plate-like single crystal of 4-Nitrophthalimide with dimensions of 0.30 x 0.25 x 0.20 mm was selected for the analysis. The crystallographic data were collected on a Bruker SMART APEX CCD area-detector diffractometer. The data collection was performed at a temperature of 298(2) K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A total of 4317 reflections were collected, of which 1331 were unique.

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydrogen atom attached to the nitrogen (N2) was located in a difference Fourier map and refined isotropically. The remaining hydrogen atoms were positioned geometrically and refined using a riding model.

The experimental workflow for the single-crystal X-ray diffraction analysis is illustrated in the following diagram:

Crystallographic Data and Molecular Structure

The crystal structure of 4-Nitrophthalimide has been determined and the data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 259038. The crystallographic details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 4-Nitrophthalimide

| Parameter | Value |

| Empirical formula | C₈H₄N₂O₄ |

| Formula weight | 192.13 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.917(3) Åb = 14.156(6) Åc = 7.039(3) Å |

| α = 90°β = 108.99(3)°γ = 90° | |

| Volume | 746.0(5) ų |

| Z | 4 |

| Calculated density | 1.709 Mg/m³ |

| Absorption coefficient | 0.141 mm⁻¹ |

| F(000) | 392 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 2.27 to 27.50° |

| Index ranges | -10<=h<=9, -18<=k<=18, -9<=l<=8 |

| Reflections collected | 4317 |

| Independent reflections | 1331 [R(int) = 0.0413] |

| Completeness to theta = 27.50° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1331 / 0 / 128 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0413, wR2 = 0.1066 |

| R indices (all data) | R1 = 0.0571, wR2 = 0.1169 |

| Largest diff. peak and hole | 0.211 and -0.222 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for 4-Nitrophthalimide

| Bond | Length (Å) | Bond | Length (Å) |

| O1-C1 | 1.213(2) | C1-N2 | 1.386(2) |

| O2-C8 | 1.213(2) | C8-N2 | 1.388(2) |

| O3-N1 | 1.221(2) | C1-C6 | 1.480(3) |

| O4-N1 | 1.226(2) | C8-C7 | 1.482(3) |

| N1-C4 | 1.474(2) |

Table 3: Selected Bond Angles (°) for 4-Nitrophthalimide

| Atoms | Angle (°) | Atoms | Angle (°) |

| O1-C1-N2 | 124.7(2) | C1-N2-C8 | 112.5(2) |

| O1-C1-C6 | 127.8(2) | O2-C8-N2 | 124.6(2) |

| N2-C1-C6 | 107.5(2) | O2-C8-C7 | 127.8(2) |

| O3-N1-O4 | 123.6(2) | N2-C8-C7 | 107.6(2) |

| O3-N1-C4 | 118.3(2) | ||

| O4-N1-C4 | 118.1(2) |

Intermolecular Interactions

The crystal packing of 4-Nitrophthalimide is primarily governed by intermolecular hydrogen bonds. The imide N-H group acts as a hydrogen-bond donor, while the oxygen atoms of the nitro and carbonyl groups serve as acceptors. Specifically, the N2-H2A···O1 hydrogen bond links the molecules into chains along the c-axis.

The logical relationship of these intermolecular interactions leading to the crystal packing is depicted below:

This detailed analysis of the crystal structure of 4-Nitrophthalimide provides valuable insights for researchers in the fields of medicinal chemistry, materials science, and drug development, aiding in the understanding of its solid-state properties and its behavior as a synthetic precursor.

An In-depth Technical Guide to 4-Nitrophthalimide (CAS 89-40-7): Properties, Hazards, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophthalimide is a vital chemical intermediate with the CAS number 89-40-7. This pale yellow crystalline solid serves as a fundamental building block in the synthesis of a wide array of organic compounds, ranging from fluorescent dyes to pharmacologically active molecules.[1][2] Its utility stems from the reactive nature of the phthalimide ring system and the presence of the nitro group, which can be readily transformed into other functional groups. This guide provides a comprehensive overview of the chemical and physical properties, associated hazards, and key experimental protocols related to 4-Nitrophthalimide, with a focus on its applications in research and drug development.

Chemical and Physical Properties

4-Nitrophthalimide is a stable, combustible solid that is incompatible with moisture, water, strong oxidizing agents, and strong bases.[1][3] It is characterized by the following properties:

Table 1: General and Physical Properties of 4-Nitrophthalimide

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄N₂O₄ | [2] |

| Molecular Weight | 192.13 g/mol | [2] |

| Appearance | Slight yellow to off-white powder/crystalline solid | [1][3] |

| Melting Point | 198 - 206 °C | [4][5][6][7] |

| Boiling Point | ~328.09 °C (rough estimate) | [6][7] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, and chloroform | [1][2][8] |

| Water Solubility | <0.1 g/100 mL at 18 °C | [6] |

| Density | ~1.55 - 1.716 g/cm³ (estimate) | [6][9] |

| pKa | 7.79 ± 0.20 (Predicted) | [6] |

Table 2: Identification and Spectral Data

| Identifier | Value | Source(s) |

| CAS Number | 89-40-7 | [2] |

| EC Number | 201-905-5 | [10] |

| RTECS Number | TI5625000 | [11] |

| IR Spectrum | Key peaks corresponding to C=O and NO₂ stretching | [10] |

| ¹H NMR Spectrum | Signals corresponding to aromatic protons | [10] |

| ¹³C NMR Spectrum | Signals corresponding to carbonyl and aromatic carbons | [10] |

Note on Melting Point: The reported melting point of 4-Nitrophthalimide varies across different suppliers and literature sources, generally falling within the range of 195-206 °C. This variation may be attributed to the purity of the substance.

Hazards and Safety Information

4-Nitrophthalimide is classified as a hazardous substance. When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).

Table 3: GHS Hazard Classification for 4-Nitrophthalimide

| Hazard Class | Hazard Category | GHS Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [12][13] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [12][13] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [12][13] |

Safety Precautions:

-

Handling: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area.[13]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[3][13]

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes.[13]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[13]

-

Ingestion: Clean mouth with water and get medical attention.[13]

-

Toxicological Data: Acute toxicity data, such as LD50 values, for 4-Nitrophthalimide are not consistently reported in the literature. Many safety data sheets indicate that this information is not available.[2][14] One source provides a value of >10,000 mg/kg, however, this should be treated with caution as it is unusually high and may not be accurate.[4] Mutation data has been reported.[1][15]

Experimental Protocols

Synthesis of 4-Nitrophthalimide

4-Nitrophthalimide is typically synthesized by the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.[4][16]

Materials:

-

Phthalimide

-

Fuming nitric acid (sp. gr. 1.50)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Ice

-

95% Ethyl alcohol

Procedure:

-

In a beaker, add 240 cm³ of fuming nitric acid and cool it in an ice bath.

-

Slowly add 1.4 L of concentrated sulfuric acid to the cooled nitric acid, ensuring the temperature of the mixed acids is maintained between 10° and 15°C.[4]

-

Once the temperature of the mixed acids reaches 12°C, rapidly stir in 200 g of phthalimide while keeping the temperature between 10° and 15°C.[4]

-

Allow the reaction mixture to warm to room temperature as the ice in the bath melts and leave it overnight.[4]

-

Slowly pour the clear, pale yellow solution onto 4.5 kg of cracked ice with vigorous stirring, not allowing the temperature to exceed 20°C.[4]

-

Filter the crude nitration product through a Büchner funnel and press the cake as dry as possible.[4]

-

Wash the crude product by stirring it vigorously with 2 L of ice water and filtering. Repeat this washing step four times.[4]

-

Dry the crude product in the air. The melting point of the crude product is typically in the range of 185–190°C.[4]

-

Purify the crude product by recrystallization from 3 to 3.2 L of 95% ethyl alcohol to obtain 4-nitrophthalimide with a melting point of approximately 198°C.[4]

References

- 1. jove.com [jove.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. 4-Nitrophthalimide(89-40-7) 13C NMR spectrum [chemicalbook.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. Video: Synthesis of Luminol - Procedure [jove.com]

- 6. Bioactive Cyclometalated Phthalimides: Design, Synthesis and Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Nitro-N-methylphthalimide(41663-84-7) 13C NMR spectrum [chemicalbook.com]

- 8. New phthalimide-based derivatives as EGFR-TK inhibitors: Synthesis, biological evaluation, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-(4-NITROPHENYL)PHTHALIMIDE(31604-39-4) IR Spectrum [m.chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]

- 16. 4-Nitrophthalimide(89-40-7) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide on the Electronic and Spectral Properties of 4-Nitrophthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophthalimide is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of functional molecules, including dyes, pharmaceuticals, and fluorescent probes.[1] Its unique electronic and spectral characteristics, largely dictated by the interplay between the electron-withdrawing nitro group and the phthalimide core, make it a subject of significant interest in various fields of chemical and biomedical research. This technical guide provides a comprehensive overview of the electronic and spectral properties of 4-nitrophthalimide, detailing its synthesis, spectroscopic characterization, and theoretical analysis.

Synthesis of 4-Nitrophthalimide

The most common and well-established method for the synthesis of 4-nitrophthalimide is through the nitration of phthalimide.[1][2] This electrophilic aromatic substitution reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.

Experimental Protocol: Synthesis of 4-Nitrophthalimide[1][3]

A detailed procedure for the synthesis of 4-nitrophthalimide is described in Organic Syntheses.[1] The protocol involves the slow addition of phthalimide to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a controlled temperature. The reaction mixture is stirred overnight and then poured onto crushed ice to precipitate the crude product. The precipitate is then washed thoroughly with ice water and purified by recrystallization from ethanol. Optimal conditions have been reported to achieve yields exceeding 82%.[2]

Key Reaction Steps:

-

Preparation of the Nitrating Mixture: Fuming nitric acid is carefully added to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration: Phthalimide is added to the cooled nitrating mixture at a controlled temperature (10-15 °C).

-

Reaction Quenching and Precipitation: The reaction mixture is poured onto ice to precipitate the 4-nitrophthalimide.

-

Purification: The crude product is collected by filtration, washed, and recrystallized from 95% ethanol.

Spectroscopic Properties

The structural and electronic properties of 4-nitrophthalimide have been extensively characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are fundamental for confirming the molecular structure of 4-nitrophthalimide. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and carbonyl groups.

Table 1: 1H and 13C NMR Chemical Shifts (δ) of 4-Nitrophthalimide

| Nucleus | Solvent | Chemical Shift (ppm) |

| 1H | Polysol | Data not available in a structured format in the search results |

| 13C | Not Specified | Data not available in a structured format in the search results |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in the molecule. The IR and Raman spectra of 4-nitrophthalimide are characterized by the vibrational modes of the phthalimide core and the nitro group.

Table 2: Key Vibrational Frequencies of 4-Nitrophthalimide

| Vibrational Mode | Wavenumber (cm-1) | Technique |

| N-H Stretch | Not Specified | IR |

| C=O Asymmetric Stretch | Not Specified | IR/Raman |

| C=O Symmetric Stretch | Not Specified | IR/Raman |

| NO2 Asymmetric Stretch | ~1530 | IR |

| NO2 Symmetric Stretch | ~1350 | IR |

| Aromatic C-H Stretch | Not Specified | IR/Raman |

| Aromatic C=C Stretch | Not Specified | IR/Raman |

Note: While the search results confirm the existence of IR and Raman spectra for 4-nitrophthalimide, specific peak assignments were not detailed.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-nitrophthalimide, further confirming its identity. The molecular ion peak ([M]+) is expected at m/z 192.13.[4] The fragmentation pattern would likely involve the loss of the nitro group (NO2, 46 Da) and carbon monoxide (CO, 28 Da) from the phthalimide ring.[5][6]

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic transitions of 4-nitrophthalimide give rise to its characteristic UV-Vis absorption and fluorescence spectra. These properties are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.

A study on a derivative, N-(hydroxymethyl)-4-nitrophthalimide carbanilate, in methanol shows a UV-Vis spectrum, though specific absorption maxima are not provided in the abstract.[7] Research on the related 4-aminophthalimide and its derivatives reveals that these molecules exhibit significant solvatochromic shifts, with their emission spectra being particularly sensitive to solvent polarity.[8][9][10][11] This suggests that 4-nitrophthalimide, with its strong intramolecular charge transfer character, would also display pronounced solvatochromic behavior. However, a detailed table of absorption and emission maxima for 4-nitrophthalimide across a range of solvents was not available in the provided search results.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy [12][13][14][15][16][17][18]

-

Sample Preparation: Solutions of 4-nitrophthalimide are prepared in various spectroscopic-grade solvents of differing polarities at a concentration that yields an absorbance between 0.1 and 1.0 in a 1 cm path length cuvette for absorption measurements, and typically below 0.1 for fluorescence measurements to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy: The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer, scanning a wavelength range that covers the expected electronic transitions (e.g., 200-600 nm). The solvent is used as a reference.

-

Fluorescence Spectroscopy: Emission and excitation spectra are recorded using a spectrofluorometer. For emission spectra, the sample is excited at the wavelength of maximum absorption (λmax,abs), and the emission is scanned over a longer wavelength range. For excitation spectra, the emission is monitored at the wavelength of maximum emission (λmax,em) while scanning the excitation wavelengths.

Electronic Properties and Theoretical Calculations

Computational chemistry provides valuable insights into the electronic structure and properties of 4-nitrophthalimide.

Frontier Molecular Orbitals (HOMO and LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. For 4-nitrophthalimide, the HOMO is expected to be localized primarily on the phthalimide ring, while the LUMO is likely to have significant contributions from the electron-withdrawing nitro group, facilitating an intramolecular charge transfer (ICT) upon photoexcitation.

A theoretical study on 4-nitrophthalimide has reported the calculation of the HOMO-LUMO energy gap, which is crucial for determining the molecule's electronic and optical properties. However, the specific energy values were not available in the provided search results.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT calculations are a powerful tool for predicting the electronic absorption spectra of molecules. These calculations can provide information on the energies of electronic transitions, the oscillator strengths (intensities), and the nature of the orbitals involved in these transitions. For 4-nitrophthalimide, TD-DFT would be instrumental in assigning the observed absorption bands to specific electronic transitions, such as n→π* and π→π* transitions, and in elucidating the ICT character of the excited states. While the methodology is well-established, specific TD-DFT results for 4-nitrophthalimide were not found in the provided search results.

Applications in Research and Drug Development

The unique properties of 4-nitrophthalimide and its derivatives make them valuable in several research and development areas:

-

Fluorescent Probes: The sensitivity of the fluorescence of phthalimide derivatives to the local environment makes them excellent candidates for developing probes to study biological systems, such as monitoring changes in polarity or viscosity.

-

Pharmaceutical Synthesis: The phthalimide group is a common scaffold in medicinal chemistry. 4-Nitrophthalimide serves as a key starting material for the synthesis of various biologically active compounds.[1][2]

-

Azo Dyes: The amino derivative of 4-nitrophthalimide, 4-aminophthalimide, is an important precursor in the synthesis of azo dyes.

Conclusion

4-Nitrophthalimide is a molecule of significant interest due to its versatile reactivity and intriguing electronic and spectral properties. This guide has provided a comprehensive overview of its synthesis, detailed its characterization through various spectroscopic techniques, and touched upon the theoretical understanding of its electronic structure. The pronounced solvatochromism expected for this molecule, a hallmark of its intramolecular charge transfer character, opens up exciting possibilities for its application as a molecular probe. Further detailed experimental and computational studies on its photophysical properties in diverse environments will undoubtedly continue to expand its utility in chemistry, materials science, and drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Nitro-N-methylphthalimide(41663-84-7) 1H NMR [m.chemicalbook.com]

- 4. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy [mdpi.com]

- 9. Probing the aggregation behavior of 4-aminophthalimide and 4-(N,N-dimethyl) amino-N-methylphthalimide: a combined photophysical, crystallographic, microscopic and theoretical (DFT) study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Quadrupolar solvatochromism: 4-amino-phthalimide in toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emeraldcloudlab.com [emeraldcloudlab.com]

- 13. ossila.com [ossila.com]

- 14. ossila.com [ossila.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. agilent.com [agilent.com]

4-Nitrophthalimide reaction with primary amines mechanism

An In-depth Technical Guide to the Reaction of 4-Nitrophthalimide with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophthalimide is a versatile chemical intermediate of significant interest in organic synthesis, medicinal chemistry, and materials science.[1] Its chemical structure, featuring a phthalimide core functionalized with a strongly electron-withdrawing nitro group, imparts unique reactivity. The reaction of 4-nitrophthalimide with primary amines is a cornerstone transformation that allows for the introduction of diverse functionalities, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and fluorescent probes.[1]

This technical guide provides a comprehensive overview of the core reaction mechanisms involved when 4-nitrophthalimide interacts with primary amines. It details the predominant Nucleophilic Aromatic Substitution (SNAr) pathway, presents relevant quantitative data, and offers detailed experimental protocols for related synthetic procedures.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of 4-nitrophthalimide with a primary amine can proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where the primary amine acts as a nucleophile and displaces the nitro group. The presence of the electron-withdrawing nitro group and the phthalimide moiety activates the aromatic ring towards nucleophilic attack.

The SNAr mechanism unfolds in the following steps:

-

Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the carbon atom bonded to the nitro group (ipso-carbon). This carbon is highly electrophilic due to the strong electron-withdrawing nature of the nitro group and the two carbonyl groups of the phthalimide ring.

-

Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group and the carbonyl groups, which stabilizes the intermediate.

-

Departure of the Leaving Group: The aromaticity of the ring is restored through the elimination of the nitro group as a nitrite ion (NO₂⁻). This step is typically fast and results in the formation of the N-substituted aminophthalimide.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Alternative Reaction Pathway: N-Alkylation (Gabriel Synthesis Analogue)

While direct SNAr is plausible, a more common reaction involving phthalimides and amines is analogous to the Gabriel synthesis. In this pathway, the primary amine acts as a base to deprotonate the 4-nitrophthalimide, which is then N-alkylated by an alkyl halide. The resulting N-alkyl-4-nitrophthalimide can then be hydrolyzed or treated with hydrazine to release a primary amine.

The workflow for this process is as follows:

Caption: Workflow for N-Alkylation of 4-Nitrophthalimide.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis of 4-nitrophthalimide and its derivatives.

| Reaction/Property | Reactants | Product | Yield (%) | Conditions | Reference |

| Synthesis of 4-Nitrophthalimide | Phthalimide, Fuming Nitric Acid, Sulfuric Acid | 4-Nitrophthalimide | >82 | 25°C, 10 hours, Nitric Acid:Sulfuric Acid = 1:4.5 | [1] |

| Synthesis of N-n-butyl-4-nitrophthalimide | N-Butylphthalimide, Concentrated Nitric Acid, Concentrated Sulfuric Acid | N-n-butyl-4-nitrophthalimide | 95 | Microchannel reactor, 80°C, 240 s residence time | [2] |

| Melting Point of 4-Nitrophthalimide | N/A | N/A | N/A | 198°C | [3] |

Experimental Protocols

Synthesis of 4-Nitrophthalimide

This protocol is adapted from established literature procedures.[1][3]

Materials:

-

Phthalimide (1.36 moles)

-

Fuming Nitric Acid (sp. gr. 1.50, 5.7 moles)

-

Concentrated Sulfuric Acid (sp. gr. 1.84)

-

95% Ethyl Alcohol

-

Cracked Ice

-

Deionized Water

Procedure:

-

In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool in an ice bath.

-

Slowly add 240 cm³ of fuming nitric acid to the sulfuric acid, keeping the temperature between 10°C and 15°C.

-

Once the temperature of the mixed acids reaches 12°C, add 200 g of phthalimide with vigorous stirring, maintaining the temperature between 10°C and 15°C.

-

Allow the reaction mixture to warm to room temperature overnight as the ice melts.

-

Slowly pour the clear, pale yellow solution onto 4.5 kg of cracked ice with vigorous stirring, ensuring the temperature does not exceed 20°C.

-

Filter the crude product through a Büchner funnel and press as dry as possible.

-

Wash the filter cake by stirring vigorously with 2 L of ice water and filtering. Repeat this washing step four times.

-

Dry the crude product in the air.

-

Purify the crude product by recrystallization from 3 to 3.2 L of 95% ethyl alcohol to yield 4-nitrophthalimide.

Representative Protocol for N-Alkylation of 4-Nitrophthalimide

This protocol is a general guideline and may require optimization for specific primary amines and alkylating agents. It is based on the Gabriel synthesis methodology.

Materials:

-

4-Nitrophthalimide (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (1.2 eq)

-

Primary Alkyl Halide (e.g., 1-bromobutane) (1.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Hydrazine Monohydrate

-

Ethanol

-

Dilute Hydrochloric Acid

-

Sodium Hydroxide solution

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: N-Alkylation

-

To a dry round-bottom flask, add 4-nitrophthalimide and DMF.

-

Add potassium carbonate and stir the suspension at room temperature for 30 minutes.

-

Add the primary alkyl halide to the reaction mixture.

-

Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated N-alkyl-4-nitrophthalimide by vacuum filtration, wash with water, and dry under vacuum.

Step 2: Deprotection (Hydrazinolysis)

-

Dissolve the N-alkyl-4-nitrophthalimide from Step 1 in ethanol in a round-bottom flask.

-

Add hydrazine monohydrate (1.5 - 2.0 eq) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC. The formation of a 4-nitrophthalhydrazide precipitate is expected.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 4-nitrophthalhydrazide byproduct and filter to remove it.

-

Basify the filtrate with sodium hydroxide solution to a pH > 12.

-

Extract the primary amine with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine. Further purification can be achieved by distillation or column chromatography.

Conclusion

The reaction of 4-nitrophthalimide with primary amines is a versatile and powerful tool in synthetic chemistry. Understanding the underlying mechanisms, particularly the Nucleophilic Aromatic Substitution (SNAr) pathway and the Gabriel synthesis analogue, is crucial for its effective application. This guide provides the foundational knowledge, including quantitative data and detailed experimental protocols, to enable researchers, scientists, and drug development professionals to leverage these reactions in their work. The ability to introduce a primary amine functionality through these methods continues to be of high value in the construction of complex molecules with diverse applications.

References

A Technical Guide to the Historical Synthesis of 4-Nitrophthalimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for 4-Nitrophthalimide, a crucial intermediate in the production of various fine chemicals, including azo dyes and pharmaceuticals like Citalopram.[1][2] This document provides a comparative analysis of key synthetic routes, detailed experimental protocols, and visual representations of the reaction pathways to support research and development in organic synthesis and drug discovery.

Core Synthesis Methodologies

Historically, the preparation of 4-Nitrophthalimide has been primarily achieved through two main synthetic pathways:

-

Direct Nitration of Phthalimide: This is the most commonly cited and historically significant method. It involves the electrophilic substitution of a nitro group onto the aromatic ring of phthalimide. The reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.[1][3][4] The position of the nitro group is directed to the 4-position due to the electronic effects of the phthalimide ring system.

-

From 4-Nitrophthalic Acid: This method involves the formation of the imide ring from 4-nitrophthalic acid or its anhydride.[3][4] 4-Nitrophthalic acid itself can be synthesized and then reacted with an ammonia source to yield 4-Nitrophthalimide.

Comparative Analysis of Synthesis Methods

The following table summarizes quantitative data from various historical methods for the synthesis of 4-Nitrophthalimide, providing a clear comparison of their efficiencies and resulting product quality.

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Nitration of Phthalimide | Phthalimide | Fuming Nitric Acid, Concentrated Sulfuric Acid | 10-15°C, overnight | 63-66 (crude), 52-53 (recrystallized) | 185-190 (crude), 198 (recrystallized) | Organic Syntheses[3] |

| Nitration of Phthalimide | Phthalimide | Fuming Nitric Acid, Concentrated Sulfuric Acid | 10-13°C, overnight | 60 | Not specified | ChemicalBook[1] |

| Optimized Nitration | Phthalimide | Nitric Acid, Sulfuric Acid (1:4.5 ratio) | 25°C, 10 hours | >82 | 192.1-192.7 | Qiuping, L. (2003)[2] |

| Nitration with Fuming H₂SO₄ | Phthalimide | Nitric Acid, Fuming Sulfuric Acid (10% SO₃) | Not specified | 78 | 198 | Levy and Stephen (1931)[4] |

Detailed Experimental Protocols

Method 1: Nitration of Phthalimide (Organic Syntheses Procedure)

This procedure is a modification of the method by Levy and Stephen.[3]

Materials:

-

Phthalimide: 200 g (1.36 moles)

-

Fuming Nitric Acid (sp. gr. 1.50): 240 cm³ (5.7 moles)

-

Concentrated Sulfuric Acid (sp. gr. 1.84): 1.4 L

-

Cracked Ice: 4.5 kg

-

95% Ethyl Alcohol: 3-3.2 L

-

Ice Water

Procedure:

-

In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool it in an ice bath.

-

Slowly add 240 cm³ of fuming nitric acid to the sulfuric acid, maintaining the temperature of the mixture.

-

Once the temperature of the mixed acids reaches 12°C, rapidly stir in 200 g of phthalimide, ensuring the temperature of the nitrating mixture is kept between 10°C and 15°C.

-

Allow the reaction mixture to warm to room temperature as the ice in the bath melts and leave it to stand overnight.

-

Slowly pour the clear, pale yellow solution onto 4.5 kg of cracked ice with vigorous stirring. The temperature of this mixture must not exceed 20°C.

-

Filter the crude nitration product through a cloth on a 20-cm Büchner funnel using suction and press the cake as dry as possible.

-

Remove the cake and stir it vigorously with 2 L of ice water. Filter the solid.

-

Repeat the washing with 2 L of ice water four more times.

-

The crude product, after air-drying, weighs 165–174 g (63–66% of the theoretical amount) and has a melting point of 185–190°C.

-

Purify the crude product by crystallization from 3 to 3.2 L of 95% ethyl alcohol. This yields 136–140 g (52–53% of the theoretical amount) of 4-nitrophthalimide with a melting point of 198°C.[3]

Method 2: Optimized Nitration of Phthalimide

This method reports a higher yield through optimized reaction conditions.[2]

Materials:

-

Phthalimide: 20.0 g

-

Fuming Nitric Acid: 8.4 ml

-

Concentrated Sulfuric Acid: 31.6 ml

-

Crushed Ice: 112.5 g

-

95% Ethanol: 38 ml

-

Ice Water: 450 ml

Procedure:

-

In a 250 ml four-necked flask, add 8.4 ml of fuming nitric acid and cool the flask in an ice-water bath to 0-5°C.

-

Slowly add 31.6 ml of concentrated sulfuric acid while maintaining the reaction mixture temperature at 10-15°C.

-

After the addition of sulfuric acid is complete, add 20.0 g of phthalimide all at once.

-

Stir the reaction vigorously for 10 hours at room temperature.

-

Slowly pour the yellow reaction mixture into 112.5 g of crushed ice under vigorous stirring, which will cause the product to precipitate below 20°C.

-

Collect the solid by filtration and wash it with 450 ml of ice water, ensuring vigorous stirring during each wash.

-

Dry the obtained solid and recrystallize it from 38 ml of 95% ethanol to yield 21.6 g of 4-Nitrophthalimide (82.6% yield). The melting point of the product is 192.1-192.7°C.[2]

Reaction Pathway Visualizations

The following diagrams illustrate the key synthetic pathways for 4-Nitrophthalimide.

Caption: Direct nitration of phthalimide to 4-Nitrophthalimide.

Caption: Synthesis of 4-Nitrophthalimide from 4-nitrophthalic acid.

Conclusion

The historical synthesis of 4-Nitrophthalimide is well-documented, with the direct nitration of phthalimide being the most established and practical approach. The provided protocols from reputable sources offer detailed guidance for laboratory-scale synthesis. Optimization of reaction conditions, such as temperature and reactant ratios, has been shown to significantly improve yields. This guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Aminophthalimide from 4-Nitrophthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-aminophthalimide from 4-nitrophthalimide. The reduction of the nitro group is a critical transformation in the synthesis of various compounds of interest in the pharmaceutical and materials science industries. 4-Aminophthalimide serves as a key intermediate in the production of fluorescent dyes, probes for biological imaging, and active pharmaceutical ingredients such as Citalopram.[1][2][3][4][5] This document outlines and compares various methodologies for this synthesis, including catalytic hydrogenation and chemical reduction, to assist researchers in selecting the most suitable protocol for their specific needs.

Introduction

4-Aminophthalimide is a valuable building block in organic synthesis. Its fluorescent properties make it a desirable component in the design of molecular probes for biological systems.[2][5] Furthermore, it is a crucial intermediate in the synthesis of pharmaceuticals, notably in the pathway to produce the antidepressant citalopram.[1][3][4] The synthesis of 4-aminophthalimide is most commonly achieved through the reduction of the nitro group of 4-nitrophthalimide. This transformation can be accomplished through several methods, each with its own advantages and disadvantages concerning yield, reaction conditions, cost, and environmental impact. The choice of method often depends on the scale of the reaction, the available equipment, and the sensitivity of other functional groups in the molecule. This document details the most common and effective protocols for this synthesis.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the different methods of synthesizing 4-aminophthalimide from 4-nitrophthalimide, allowing for easy comparison.

| Method | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Melting Point (°C) | Reference(s) |

| Catalytic Hydrogenation | ||||||||

| Palladium on Carbon (Pd/C) | 5% Pd/C, H₂ | Dimethylformamide (DMF) | 40-50 | 40-60 psi | Not Specified | 95 | 294-295 | [1] |

| Raney Nickel | Raney Ni, H₂ | Dimethylformamide (DMF) | 40-50 | 40-60 psi | Not Specified | 97 | 293-295 | [1] |

| Mechanochemical CTH | Pd/C, HCOONH₄ | Solid State (Ball Milling) | Ambient | N/A | 90 min | Quantitative | Not Specified | [6] |

| Chemical Reduction | ||||||||

| Sodium Dithionite | Na₂S₂O₄ | Water | 25 | Atmospheric | Not Specified | High Purity | Not Specified | [7] |

| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Not Specified | Atmospheric | Not Specified | Good | Not Specified | [8] |

Note: "Not Specified" indicates that the specific data point was not available in the cited literature. "Quantitative" implies a yield of or near 100%.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of 4-nitrophthalimide using hydrogen gas and a palladium on carbon catalyst in a high-pressure hydrogenation apparatus.

Materials:

-

4-Nitrophthalimide

-

5% Palladium on Carbon (Pd/C) catalyst

-

Dimethylformamide (DMF)

-

Hydrogen gas

-

Water

-

Hydrogenation vessel (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 100 g of 4-nitrophthalimide in 700 ml of dimethylformamide.[1]

-

Carefully add the 5% Pd/C catalyst to the solution. The amount of catalyst can vary, but a 5-10% weight ratio to the substrate is a common starting point.

-

Seal the hydrogenation vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to an initial pressure of 20-40 psi and begin agitation at 25-30°C.[1]

-

Due to the exothermic nature of the reaction, monitor the temperature and pressure. After the initial exotherm subsides, increase the temperature to 40-50°C and the hydrogen pressure to 40-60 psi.[1]

-

Continue the hydrogenation until the consumption of hydrogen ceases, indicating the completion of the reaction.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.

-

Filter the reaction mixture while hot to remove the Pd/C catalyst.[1]

-

Concentrate the filtrate under reduced pressure at 60-80°C to remove the dimethylformamide.[1]

-

To the resulting residue, add 500 ml of water and stir the mixture for 20-30 minutes.[1]

-

Isolate the product by filtration, wash with water, and dry at 60-70°C to obtain 4-aminophthalimide as a yellow crystalline solid.[1]

Protocol 2: Catalytic Hydrogenation using Raney Nickel

This protocol details the use of Raney Nickel as the catalyst for the reduction of 4-nitrophthalimide.

Materials:

-

4-Nitrophthalimide

-

Raney Nickel (wet)

-

Dimethylformamide (DMF)

-

Hydrogen gas

-

Water

-

Hydrogenation vessel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 100 g of 4-nitrophthalimide in 600 ml of dimethylformamide in a hydrogenation vessel.[1]

-

Carefully add 20 g of wet Raney Nickel catalyst to the solution.[1]

-